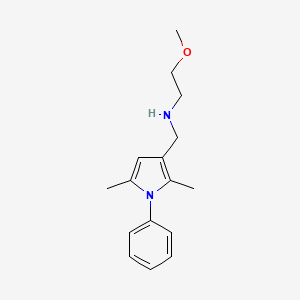

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine

Description

N-((2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine (molecular formula: C₁₆H₂₂N₂O; molecular weight: 258.36 g/mol) is a substituted arylalkylamine featuring a 2,5-dimethyl-1-phenylpyrrole core linked via a methylene bridge to a 2-methoxyethylamine group. This analysis compares its structural, metabolic, and toxicological profiles with related compounds, leveraging available research on analogs.

Properties

IUPAC Name |

N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-13-11-15(12-17-9-10-19-3)14(2)18(13)16-7-5-4-6-8-16/h4-8,11,17H,9-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYLXJJSBDWZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)CNCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with an appropriate amine derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of various substituted pyrrole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine:

Basic Information

this compound has a molecular weight of 258.36 g/mol . Its molecular formula is C16H22N2O . Synonyms for this compound include 1096952-53-2, (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylamine, N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-2-methoxyethanamine, and N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl]-2-methoxyethanamine .

Computed Identifiers

The IUPAC name is N-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methyl]-2-methoxyethanamine . The InChI is InChI=1S/C16H22N2O/c1-13-11-15(12-17-9-10-19-3)14(2)18(13)16-7-5-4-6-8-16/h4-8,11,17H,9-10,12H2,1-3H3 . The InChIKey is OCYLXJJSBDWZLK-UHFFFAOYSA-N . The SMILES notation is CC1=CC(=C(N1C2=CC=CC=C2)C)CNCCOC .

Applications

The search results do not provide specific applications of this compound .

Other related compounds

Other related pyrrole derivatives include:

- N-(4-bromo-2-fluorophenyl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl]urea, which has a molecular weight of 416.29 .

- 2-(3-chlorophenoxy)-N-(1-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)piperidin-4-yl)acetamide, which has a molecular weight of 452.0 g/mol .

- 2-(1,5-dimethyl-3-phenyl-1h-pyrrol-2-yl)-n-(4-(4-(5-fluoropyrimidin-2-yl)piperazine-1-yl)phenyl)-2-oxoacetamide, which has potential as an antifungal agent .

- 1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone .

- N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl]-2-methyloxolan-3-amine .

Mechanism of Action

The mechanism by which N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues

Key structural analogs include:

- PCMEA (N-(1-Phenylcyclohexyl)-2-methoxyethanamine) : A designer drug with a cyclohexyl-phenyl group instead of the pyrrole moiety .

- PCEEA (N-(1-Phenylcyclohexyl)-2-ethoxyethanamine) : Ethoxy analog of PCMEA .

- N-(Cyclopropylmethyl)-2-methoxyethanamine : A safety-tested compound with a cyclopropylmethyl group .

Structural Features:

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 2,5-Dimethyl-1-phenylpyrrole | Methoxyethylamine | 258.36 | ~2.8 |

| PCMEA | Phenylcyclohexyl | Methoxyethylamine | 263.39 | ~3.1 |

| PCEEA | Phenylcyclohexyl | Ethoxyethylamine | 277.42 | ~3.5 |

| N-(Cyclopropylmethyl)-2-methoxyethanamine | Cyclopropylmethyl | Methoxyethylamine | 157.25 | ~1.2 |

Key Differences :

Pharmacological Activity

While direct data for the target compound are unavailable, analogs like PCMEA act as NMDA receptor antagonists or serotonin receptor modulators due to their arylalkylamine structure . The pyrrole core may confer unique binding affinities, possibly targeting dopaminergic or sigma receptors.

Metabolic Pathways

Biological Activity

N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine is a compound of interest due to its potential biological activities and applications in pharmacology. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C16H22N2O

- Molecular Weight : 258.36 g/mol

- Structure : The compound features a pyrrole ring substituted with a phenyl group and a methoxyethanamine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Interaction

Research indicates that compounds similar to this compound may exhibit activity at dopamine receptors. For instance, studies on related aralkyl substituted compounds have demonstrated selective dopamine D(3) receptor antagonism, suggesting potential antipsychotic properties .

Case Study 1: Antipsychotic Potential

In a study investigating the structure-activity relationship (SAR) of various substituted pyrrole derivatives, one compound was found to selectively inhibit the D(3) receptor in vitro. This suggests that this compound could also possess similar properties due to its structural characteristics .

Case Study 2: Antioxidant Properties

Another investigation into related compounds revealed that certain derivatives exhibited strong antioxidant activity through significant hydrogen peroxide scavenging capabilities. This suggests that this compound could also be evaluated for its potential antioxidant effects .

Biological Assays

Table 1 summarizes the findings from various biological assays conducted on related compounds:

Q & A

Q. What are the recommended synthetic routes for N-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methyl)-2-methoxyethanamine?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- Step 1: Preparation of the pyrrole core (2,5-dimethyl-1-phenyl-1H-pyrrole) using cyclocondensation of appropriate diketones with amines under acidic conditions.

- Step 2: Functionalization at the 3-position of the pyrrole ring via alkylation or Mannich reaction to introduce the methylene group.

- Step 3: Coupling with 2-methoxyethanamine via reductive amination or nucleophilic substitution. For analogs, substituents on the phenyl ring or pyrrole methyl groups can be modified to study steric/electronic effects .

- Purification: Use column chromatography or HPLC, as demonstrated in similar heterocyclic syntheses (e.g., imidazo[4,5-b]pyridines in ).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer:

- Data Collection: Perform X-ray diffraction (XRD) on a single crystal at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Structure Solution: Use SHELXS or SHELXD for phase determination via direct methods.

- Refinement: Employ SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically or via riding models.

- Validation: Check for residual electron density, R-factors, and goodness-of-fit (e.g., GoF > 1.0 indicates overfitting). SHELXTL (Bruker AXS) provides user-friendly interfaces for macromolecular refinement if required .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on analogs like N-(cyclopropylmethyl)-2-methoxyethanamine ():

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible.

- Ventilation: Work in a fume hood to avoid inhalation of vapors/dust.

- Spill Management: Absorb spills with inert material (e.g., vermiculite), avoid water to prevent dispersion, and dispose as hazardous waste.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications: Replace the phenyl group with electron-withdrawing (e.g., 4-F, 4-CF₃) or donating (e.g., 4-OMe) substituents to assess electronic effects on receptor binding .

- Side Chain Variations: Substitute 2-methoxyethanamine with bulkier amines (e.g., cyclopropylmethylamine) or polar groups (e.g., hydroxyl) to probe steric and solubility effects.

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., S1P receptors, as in ). Validate with in vitro assays (e.g., cAMP inhibition).

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Control Variables: Standardize assay conditions (e.g., glucose-free vs. glucose-rich media, as seen in ’s toxicity studies).

- Statistical Analysis: Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration, cell passage number).

- Orthogonal Assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity.

Q. What challenges arise in optimizing reaction yields during scale-up, and how can they be addressed?

Methodological Answer:

- Byproduct Formation: Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation). Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates.

- Purification Bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) or recrystallization for higher throughput.

- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps. Use DoE (Design of Experiments) to balance temperature, solvent, and catalyst loading .

Q. What experimental conditions significantly influence this compound’s cytotoxicity profile?

Methodological Answer:

- Metabolic Environment: Test cytotoxicity in glucose-free vs. glucose-supplemented media (e.g., DMEM) to assess metabolic dependency, as demonstrated for pyrvinium pamoate in .

- Oxidative Stress: Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to determine if reactive oxygen species (ROS) mediate toxicity.

- Time-Dependent Effects: Conduct time-lapse microscopy to differentiate acute vs. delayed cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.